Compound Description: CCT196969 (1-(3-(tert-butyl)-1-phenyl-1H-pyrazol-5-yl)-3-(2-fluoro-4-((3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-8-yl)oxy)phenyl)urea) is a panRAF inhibitor. This means it targets all isoforms of RAF kinases, which are key components of the MAPK signaling pathway often dysregulated in cancers like melanoma. []
Relevance: While CCT196969 does not share the core tetrahydroquinoline structure of 1-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(2-(trifluoromethyl)phenyl)urea, it exhibits structural similarities as a urea derivative. Both compounds feature a urea linker connecting two aromatic moieties, suggesting potential for similar binding interactions. Additionally, both compounds target proteins involved in significant biological pathways, CCT196969 with the MAPK pathway and 1-(1-(2-Methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(2-(trifluoromethyl)phenyl)urea's target yet to be determined. []
LY3009120
Compound Description: LY3009120 (1-(3,3-dimethylbutyl)-3-(2-fluoro-4-methyl-5-(7-methyl-2-(methylamino)pyrido[2,3-d]pyrimidin-6-yl)phenyl)urea) is another panRAF inhibitor with potential for treating melanoma brain metastases. It displays good efficacy against patient-derived melanoma cell lines in vitro. []
Relevance: Similar to CCT196969, LY3009120 shares the urea linker connecting aromatic rings with 1-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(2-(trifluoromethyl)phenyl)urea. This structural similarity, despite differences in the aromatic substituents, highlights the importance of the urea moiety for potential biological activity. Furthermore, both LY3009120 and 1-(1-(2-Methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(2-(trifluoromethyl)phenyl)urea are investigated for their potential medical applications. []
MLN2480
Compound Description: MLN2480 (4-pyrimidinecarboxamide, 6-amino-5-chloro-N-[(1R)-1-[5-[[[5-chloro-4-(trifluoromethyl)-2-pyridinyl]amino]carbonyl]-2-thiazolyl]ethyl]-) is a third panRAF inhibitor examined in the context of melanoma treatment. While it demonstrates relatively higher brain distribution compared to CCT196969 and LY3009120, its in vitro efficacy against melanoma cell lines is lower. []
Relevance: Although MLN2480's structure differs significantly from 1-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(2-(trifluoromethyl)phenyl)urea, their shared focus as potential therapeutics for complex diseases like cancer underlines a possible common thread in their mechanisms of action, even if their targets differ. []
Compound Description: This class of compounds was synthesized and evaluated for its anti-inflammatory activity. These compounds were found to have significant anti-inflammatory activity, ranging from 49.5 to 70.7% compared to the standard drug ibuprofen (86.4%). Furthermore, selected compounds from this class exhibited reduced ulcerogenic potential and lipid peroxidation compared to ibuprofen. []
Relevance: The core structure of these compounds, specifically the 1,2,3,4-tetrahydropyrimidine ring, bears a close resemblance to the 1,2,3,4-tetrahydroquinoline ring present in 1-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(2-(trifluoromethyl)phenyl)urea. This structural similarity suggests that 1-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(2-(trifluoromethyl)phenyl)urea might also exhibit anti-inflammatory properties or other biological activities related to the tetrahydropyrimidine/tetrahydroquinoline pharmacophore. []
1,2,3,4-Tetrahydroisoquinoline Derivatives
Compound Description: This broad class of compounds has garnered attention for its diverse pharmacological activities. Specifically, some derivatives act as antagonists of the urotensin II receptor, suggesting potential applications in treating cardiovascular and renal diseases. []
Relevance: The 1,2,3,4-tetrahydroquinoline core of 1-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(2-(trifluoromethyl)phenyl)urea is closely related to the 1,2,3,4-tetrahydroisoquinoline scaffold. This structural similarity could indicate that 1-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(2-(trifluoromethyl)phenyl)urea might interact with similar biological targets or possess activities comparable to certain tetrahydroisoquinoline derivatives. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.